氮杂环己烷-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

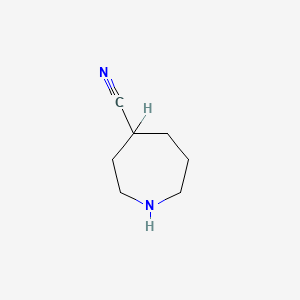

Azepane-4-carbonitrile is a chemical compound with the molecular formula C7H12N2 . It is a derivative of azepane, a seven-membered heterocyclic compound . The compound is used as a building block in chemical synthesis .

Synthesis Analysis

The synthesis of Azepane-4-carbonitrile and its derivatives often involves various methods such as thermally, photo-chemically, and microwave irradiation . A recent study describes a Pd/LA-catalyzed decarboxylation enabled exclusive [5 + 2] annulation toward N-aryl azepanes .

Molecular Structure Analysis

Azepane-4-carbonitrile has a seven-membered ring structure with a carbonitrile group attached at the 4th position . The exact molecular weight of Azepane-4-carbonitrile is 124.100048391 .

Chemical Reactions Analysis

Azepane-4-carbonitrile can undergo various chemical reactions. For instance, it can participate in Cu(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes with primary and secondary amines . It can also react with active methylene derivatives, including malononitrile and ethyl cyanoacetate .

Physical And Chemical Properties Analysis

It has a molecular weight of 124.18 . The compound should be stored at 0-8 °C .

科学研究应用

热化学见解:Freitas 等人 (2014) 的一项研究集中于氮杂环己烷和氮杂环己烷-1-基乙腈的热化学性质。他们的研究包括对这些分子的能量方面的计算和实验分析,提供了对其构象能和反应行为的见解 (Freitas, Leirosa, Notario, & Ribeiro da Silva, 2014)。

药物应用:氮杂环己烷基化合物已显示出各种药理特性。Zha 等人 (2019) 强调了氮杂环己烷基化合物在治疗应用中的发展,包括抗癌、抗结核、抗阿尔茨海默病和抗菌剂。他们的综述还涵盖了生物活性化合物的构效关系和分子对接研究,为未来的药物发现铺平了道路 (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019)。

氰化试剂:Döpp 等人 (2002) 探索了二氰亚甲基化合物,包括氮杂环己烷衍生物,作为氰化试剂。这项研究有助于理解氮杂环己烷衍生物在有机合成中的反应和潜在应用 (Döpp, Jüschke, & Henkel, 2002)。

PKB 抑制剂:Breitenlechner 等人 (2004) 的研究集中于氮杂环己烷衍生物作为蛋白激酶 B (PKB) 抑制剂,这在癌症研究中很重要。该研究包括新型氮杂环己烷衍生物的设计和合成,以及对其潜在治疗应用的评估 (Breitenlechner, Wegge, Bérillon, Graul, Marzenell, Friebe, Thomas, Schumacher, Huber, Engh, & Masjost, 2004)。

氮杂环己鎓离子液体:Belhocine 等人 (2011) 的一项研究介绍了基于氮杂环己烷的离子液体。这些衍生自氮杂环己烷的物质显示出有望作为各种工业应用中挥发性有机化合物的环保替代品 (Belhocine, Forsyth, Gunaratne, Nieuwenhuyzen, Nockemann, Puga, Seddon, Srinivasan, & Whiston, 2011)。

安全和危害

属性

IUPAC Name |

azepane-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c8-6-7-2-1-4-9-5-3-7/h7,9H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDYAXBCPQKJLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azepane-4-carbonitrile | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)